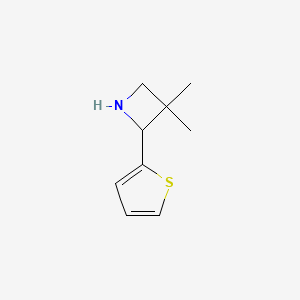
3,3-Diméthyl-2-(thiophène-2-yl)azétidine
Vue d'ensemble
Description
3,3-Dimethyl-2-(thiophen-2-yl)azetidine, also known as DT-2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent. DT-2 belongs to the class of azetidine compounds and has a unique structure that makes it an interesting subject of study.
Mécanisme D'action
3,3-Dimethyl-2-(thiophen-2-yl)azetidine works by binding to the nicotinic acetylcholine receptor, which is responsible for the release of neurotransmitters in the brain. This binding results in an increase in the release of acetylcholine, which is a neurotransmitter that plays a critical role in memory and learning.
Biochemical and physiological effects:
3,3-Dimethyl-2-(thiophen-2-yl)azetidine has been shown to have a number of biochemical and physiological effects, including an increase in the release of acetylcholine, an increase in the activity of the cholinergic system, and an improvement in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Dimethyl-2-(thiophen-2-yl)azetidine in lab experiments is its ability to improve memory and learning, which can be useful in a wide range of research applications. However, there are also some limitations to using 3,3-Dimethyl-2-(thiophen-2-yl)azetidine, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of potential future directions for research involving 3,3-Dimethyl-2-(thiophen-2-yl)azetidine. One area of study could be the development of new pharmacological agents based on the structure of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine. Another area of study could be the investigation of the potential use of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine in treating memory and learning disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine and its potential side effects.
Applications De Recherche Scientifique
Pharmaceutiques : Agents anticancéreux
Le groupement thiophène dans des composés comme la 3,3-Diméthyl-2-(thiophène-2-yl)azétidine a été utilisé dans la synthèse d'agents anticancéreux . Les propriétés structurelles des dérivés du thiophène ont été démontrées pour interagir avec des cibles biologiques, inhibant potentiellement la croissance et la prolifération des cellules cancéreuses.
Science des matériaux : Semiconducteurs organiques
Les dérivés du thiophène sont essentiels à l'avancement des semiconducteurs organiques. Leurs propriétés électroniques uniques les rendent adaptés à une utilisation dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) . L'incorporation de la this compound pourrait conduire au développement de nouveaux matériaux aux performances améliorées.
Chimie médicinale : Médicaments anti-inflammatoires
Le thiophène et ses dérivés substitués présentent des propriétés anti-inflammatoires. Ils sont utilisés dans la conception de médicaments pouvant traiter les affections liées à l'inflammation . Le composé en question pourrait être un ingrédient clé dans le développement de nouveaux médicaments anti-inflammatoires.
Recherche biologique : Inhibition des kinases
Les kinases sont des enzymes qui jouent un rôle crucial dans divers processus biologiques. Il a été rapporté que les dérivés du thiophène inhibent l'activité des kinases, ce qui est bénéfique pour le traitement de maladies telles que le cancer et l'arthrite . La recherche sur la this compound pourrait permettre de découvrir de nouveaux inhibiteurs de kinases.
Industrie chimique : Inhibiteurs de corrosion
En chimie industrielle, les dérivés du thiophène sont connus pour agir comme inhibiteurs de corrosion . Ils peuvent protéger les métaux de la corrosion, ce qui est essentiel pour prolonger la durée de vie des structures et des composants métalliques.
Sciences de l'environnement : Développement d'insecticides
Les dérivés du thiophène trouvent également des applications en sciences de l'environnement, en particulier dans le développement d'insecticides . Leur capacité à agir comme agents complexants métalliques peut être mise à profit pour créer des solutions de lutte antiparasitaire plus efficaces et plus respectueuses de l'environnement.
Pharmacologie : Propriétés antimicrobiennes
Il a été démontré que les dérivés du thiophène possèdent des propriétés antimicrobiennes, ce qui les rend précieux dans la lutte contre les maladies infectieuses . Le composé this compound pourrait faire l'objet d'études plus approfondies pour son utilisation potentielle dans le développement de médicaments antimicrobiens.
Propriétés
IUPAC Name |
3,3-dimethyl-2-thiophen-2-ylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMHWFZXSTMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




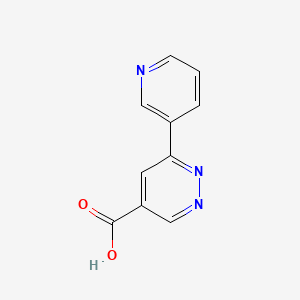
![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1470267.png)
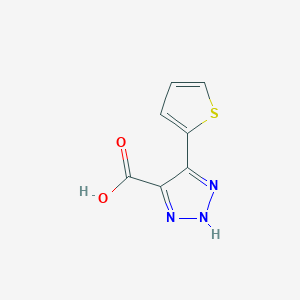
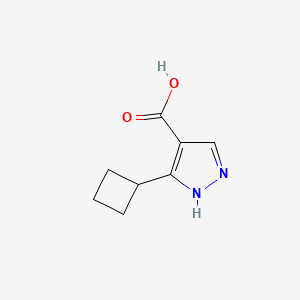
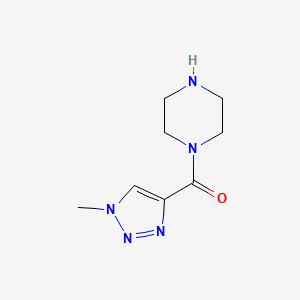
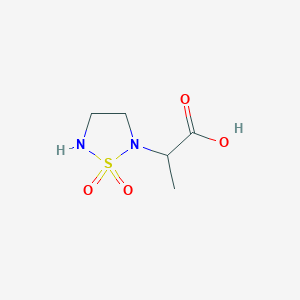

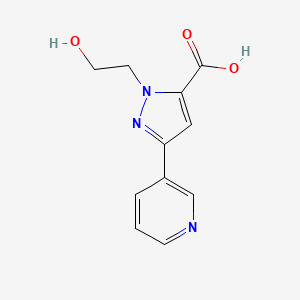
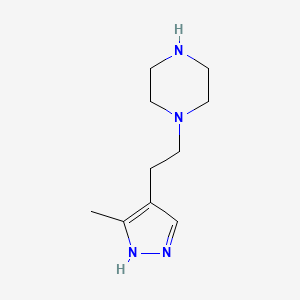
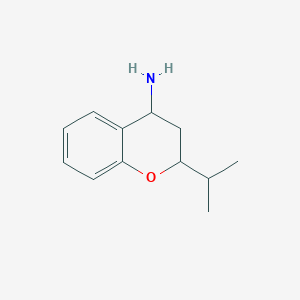
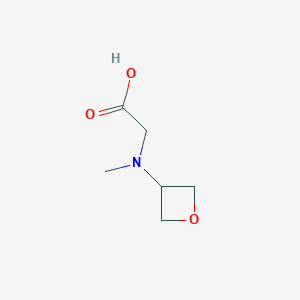
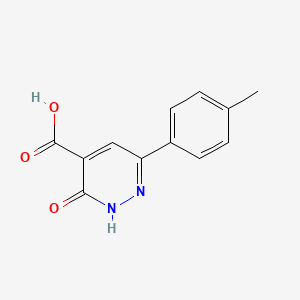
![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)